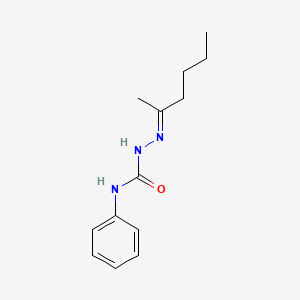
2-hexanone N-phenylsemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexanone N-phenylsemicarbazone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized by the reaction of 2-hexanone and N-phenylsemicarbazide, resulting in a white crystalline powder with a melting point of 172-174℃.
Wirkmechanismus
The mechanism of action of 2-hexanone N-phenylsemicarbazone is not fully understood. However, it is believed that the compound exerts its antimicrobial and antiviral activities by inhibiting the synthesis of nucleic acids and proteins. It has been shown to inhibit the activity of enzymes involved in nucleic acid and protein biosynthesis, such as DNA gyrase and RNA polymerase. In cancer cells, 2-hexanone N-phenylsemicarbazone induces apoptosis by activating caspase-dependent and -independent pathways.
Biochemical and Physiological Effects
2-Hexanone N-phenylsemicarbazone has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which are known to cause oxidative damage to cellular components. Additionally, it has been found to increase the levels of glutathione, a potent antioxidant, in cells. In animal studies, 2-hexanone N-phenylsemicarbazone has been shown to have low toxicity and no significant adverse effects on vital organs.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hexanone N-phenylsemicarbazone has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. It has a high yield and purity, making it suitable for various applications. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in some applications.
Zukünftige Richtungen
There are several future directions for the research on 2-hexanone N-phenylsemicarbazone. One of the potential applications is in the development of new antimicrobial and antiviral agents. The compound can be modified to enhance its potency and selectivity against specific pathogens. Additionally, the compound can be used as a lead compound for the development of new anticancer agents. Further studies are needed to elucidate the mechanism of action of 2-hexanone N-phenylsemicarbazone and its potential applications in various fields.
Conclusion
In conclusion, 2-hexanone N-phenylsemicarbazone is a promising compound for scientific research due to its potential applications in various fields. The compound can be synthesized by a simple and efficient process and has shown potent antimicrobial, antiviral, and antitumor activities. Further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-hexanone N-phenylsemicarbazone is a simple and efficient process. The reaction involves the condensation of 2-hexanone with N-phenylsemicarbazide in the presence of a catalyst, such as glacial acetic acid or hydrochloric acid. The reaction is carried out under reflux for several hours, and the resulting product is obtained by filtration and recrystallization. The yield of the product is typically high, ranging from 70% to 90%.
Wissenschaftliche Forschungsanwendungen
2-Hexanone N-phenylsemicarbazone has shown promising applications in various scientific research fields. One of the most significant applications is in the area of medicinal chemistry. This compound has been reported to exhibit potent antimicrobial, antiviral, and antitumor activities. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has been found to possess potent antiviral activity against the influenza virus and herpes simplex virus. In the field of oncology, 2-hexanone N-phenylsemicarbazone has been reported to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
1-[(E)-hexan-2-ylideneamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-4-8-11(2)15-16-13(17)14-12-9-6-5-7-10-12/h5-7,9-10H,3-4,8H2,1-2H3,(H2,14,16,17)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTHZOADCKMQDL-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NNC(=O)NC1=CC=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=N/NC(=O)NC1=CC=CC=C1)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-hexan-2-ylideneamino]-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

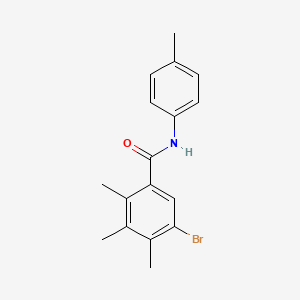
![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)
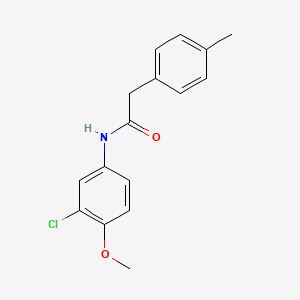
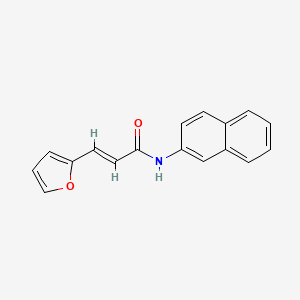
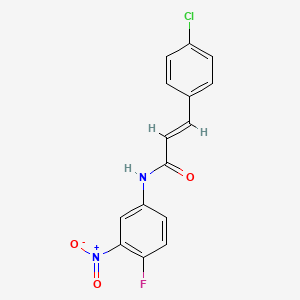


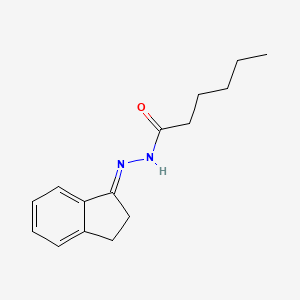
![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)
![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)
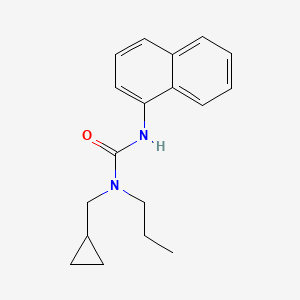
![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)

hydrazone](/img/structure/B5851626.png)